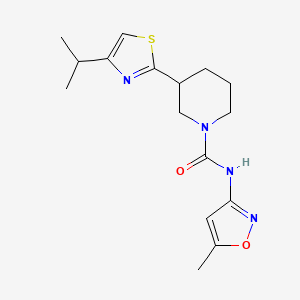
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazole ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with a piperidine derivative. Key steps in the synthesis may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This often involves the reaction of a thioamide with a halogenated compound.
Coupling Reactions: The oxazole and thiazole intermediates are coupled with a piperidine derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxazole or thiazole rings, while reduction could lead to the formation of reduced piperidine derivatives.
科学的研究の応用
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to desired biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-(4-isopropyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-10(2)13-9-23-15(17-13)12-5-4-6-20(8-12)16(21)18-14-7-11(3)22-19-14/h7,9-10,12H,4-6,8H2,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNYVKNRQILOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2CCCC(C2)C3=NC(=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(3,4-dihydro-2H-thiochromene-4-carbonyl)piperidin-3-yl]methylurea](/img/structure/B6753806.png)
![2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one](/img/structure/B6753825.png)
![4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B6753841.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(1H-imidazol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B6753848.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1H-imidazol-5-ylmethyl)acetamide](/img/structure/B6753855.png)

![N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B6753876.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-5-yl]-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6753880.png)
![1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone](/img/structure/B6753881.png)
![4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6753898.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6753901.png)
![N-[4-oxo-4-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]butan-2-yl]cyclopentanecarboxamide](/img/structure/B6753904.png)
![2-[[[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]methyl]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6753913.png)
![5-Methyl-3-[1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B6753916.png)
